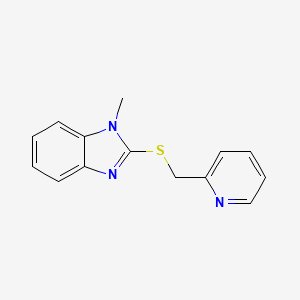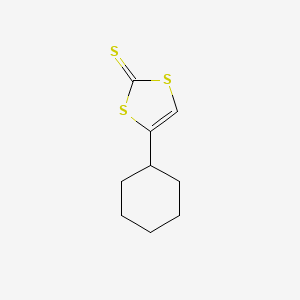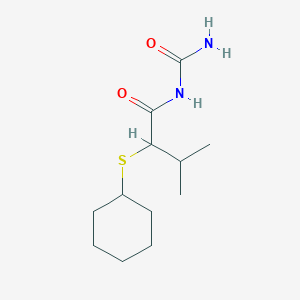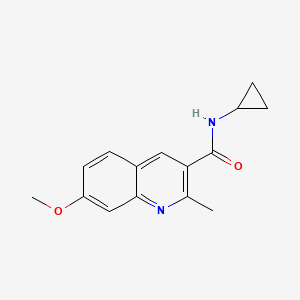
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide, also known as CP-690,550, is a synthetic small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by inhibiting the activity of JAKs.
Mécanisme D'action
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide acts as a JAK inhibitor by binding to the ATP-binding site of JAKs and preventing their activation. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a reduction in the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to be effective in reducing the clinical symptoms of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the serum of patients with autoimmune diseases. This reduction in cytokine levels is associated with a reduction in the inflammation and tissue damage associated with these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has several advantages as a research tool. It is a highly selective JAK inhibitor, which means that it specifically targets the JAK signaling pathway without affecting other pathways. This makes it a useful tool for studying the role of JAKs in cellular signaling. However, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide also has some limitations. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide. One potential direction is to study the long-term safety and efficacy of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in patients with autoimmune diseases. Another direction is to investigate the potential use of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in other diseases, such as cancer, where JAKs are also involved in the signaling pathways. In addition, there is a need for the development of more potent and selective JAK inhibitors that can overcome the limitations of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopropylamine to form the corresponding amide. The final step involves the methylation of the amide using dimethyl sulfate to form N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide inhibits the activity of JAKs, which are involved in the signaling pathways of several cytokines and growth factors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-13(15(18)17-11-4-5-11)7-10-3-6-12(19-2)8-14(10)16-9/h3,6-8,11H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNEIJSGXRJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

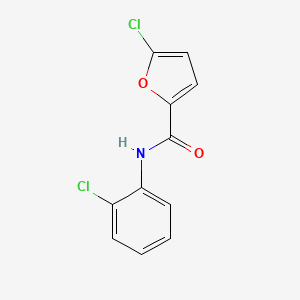
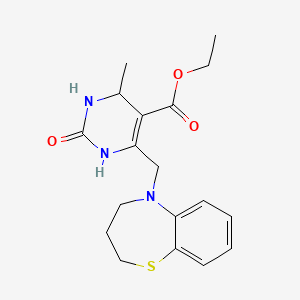
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
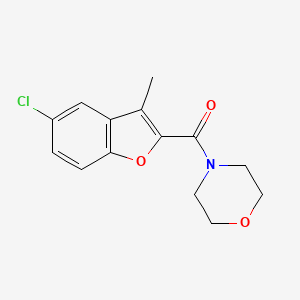
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
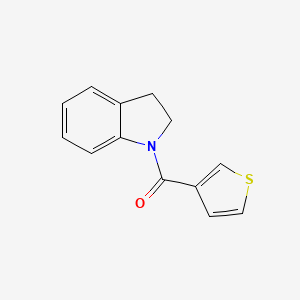
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
